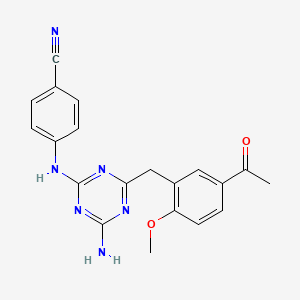

Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)-

Description

Atomic Connectivity Analysis

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons from the methoxy (-OCH₃, δ ~3.8 ppm), acetyl (-COCH₃, δ ~2.5 ppm), and aromatic regions (δ 6.5–8.0 ppm).

- ¹³C NMR confirms the cyano carbon (δ ~115 ppm), acetyl carbonyl (δ ~200 ppm), and triazine carbons (δ ~160–170 ppm) .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) detects the molecular ion peak at m/z 393.43 (calculated for C₂₀H₂₁N₆O₃), supporting the proposed formula .

X-ray Crystallography :

- Crystallographic data (unavailable in provided sources) typically resolves bond lengths and angles, confirming the spatial arrangement of substituents.

Structural Isomerism Considerations

The compound’s regiochemistry is critical:

- The 2-methoxy and 5-acetyl groups on the phenyl ring are ortho and para to the benzyl attachment point, respectively.

- Substitution patterns on the triazine ring (2-, 4-, and 6-positions) preclude positional isomerism due to the symmetry of 1,3,5-triazine.

Properties

CAS No. |

205381-74-4 |

|---|---|

Molecular Formula |

C20H18N6O2 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

4-[[4-[(5-acetyl-2-methoxyphenyl)methyl]-6-amino-1,3,5-triazin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C20H18N6O2/c1-12(27)14-5-8-17(28-2)15(9-14)10-18-24-19(22)26-20(25-18)23-16-6-3-13(11-21)4-7-16/h3-9H,10H2,1-2H3,(H3,22,23,24,25,26) |

InChI Key |

QZPBCAYTGXYGCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |

Origin of Product |

United States |

Preparation Methods

Formation of 5-Acetyl-2-methoxybenzyl Substituent

The 5-acetyl-2-methoxyphenylmethyl group is typically prepared by selective acetylation of 2-methoxybenzyl derivatives. This can be achieved by Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as AlCl3 under controlled temperature to avoid over-acylation.

Functionalization of 1,3,5-Triazine Core

The 1,3,5-triazine ring is commonly synthesized via cyclotrimerization of nitriles or by substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The latter is a versatile intermediate allowing stepwise substitution of chlorine atoms with nucleophiles.

- Stepwise substitution : The first chlorine is replaced by the 5-acetyl-2-methoxybenzyl amine derivative under mild conditions (0–25 °C) to yield 4-(5-acetyl-2-methoxybenzylamino)-6-chloro-1,3,5-triazine.

- Second substitution : The 6-chloro group is then substituted by ammonia or an amino group to introduce the 6-amino functionality.

This approach is supported by analogous procedures for preparing 4-substituted-6-amino-1,3,5-triazines, where nucleophilic aromatic substitution on cyanuric chloride is performed sequentially with controlled temperature and stoichiometry to achieve selective substitution.

Preparation of the Benzonitrile Derivative

The benzonitrile moiety functionalized at the 4-position with an amino group capable of coupling to the triazine is prepared via:

- Nucleophilic aromatic substitution on 4-chlorobenzonitrile with ammonia or amines to yield 4-aminobenzonitrile derivatives.

- Alternatively, reduction of nitrobenzonitrile derivatives to the corresponding amines.

The preparation of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile analogs has been reported with yields around 73–90% using nucleophilic substitution in solvents such as iso-butanol or water/acetone mixtures at temperatures ranging from 20 to 102 °C over several hours. These conditions are adaptable for preparing the benzonitrile fragment with an amino substituent suitable for coupling.

Coupling of the Triazine and Benzonitrile Fragments

The final step involves the formation of the C–N bond between the amino-substituted triazine and the benzonitrile derivative. This is typically achieved by:

- Nucleophilic aromatic substitution (SNAr) of the amino group on the triazine ring with the amino group on the benzonitrile derivative.

- The reaction is conducted in polar aprotic solvents such as N-methylpyrrolidone or acetonitrile, often in the presence of bases like dimethylaminopyridine or diazabicycloundecene to facilitate the coupling.

- Reaction temperatures range from room temperature to 80–85 °C, with reaction times from 4 to 7 hours to ensure completion.

An example from related compounds shows that stirring 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with benzoyl chloride in the presence of dimethylaminopyridine and diazabicycloundecene in acetonitrile at 27–78 °C for 7 hours yields the coupled product in good yield (165–175 g scale).

Summary Table of Preparation Conditions

| Step | Reaction Type | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Methoxybenzyl derivative + Acetyl chloride + AlCl3 | DCM or CS2 | 0–25 °C | 2–4 h | 70–85 | Control to avoid over-acylation |

| 2 | Nucleophilic substitution on cyanuric chloride | Cyanuric chloride + 5-acetyl-2-methoxybenzyl amine | Acetonitrile or NMP | 0–25 °C | 2–5 h | 60–80 | Stepwise substitution |

| 3 | Amination of triazine | Intermediate + NH3 or amine | Water or alcohol | 20–80 °C | 4–7 h | 70–90 | Introduces 6-amino group |

| 4 | Preparation of 4-aminobenzonitrile | 4-Chlorobenzonitrile + NH3 or reduction of nitro derivative | Water/acetone or alcohol | 0–40 °C | 3–5 h | 73–90 | Nucleophilic aromatic substitution |

| 5 | Coupling of triazine and benzonitrile | Amino-triazine + amino-benzonitrile + base (DMAP, DBU) | Acetonitrile or NMP | 27–85 °C | 4–7 h | 70–85 | SNAr reaction |

Research Findings and Notes

- The stepwise substitution on cyanuric chloride is critical to control regioselectivity and avoid polysubstitution.

- Use of bases such as dimethylaminopyridine and diazabicycloundecene enhances nucleophilicity and reaction rates.

- Purification typically involves aqueous workup, extraction with dichloromethane or ethyl acetate, and recrystallization from solvents like methanol or heptane.

- Reaction monitoring by HPLC and NMR confirms product formation and purity.

- Yields reported for analogous compounds range from 70% to over 90%, indicating efficient synthetic routes.

- Temperature control is essential to prevent decomposition or side reactions, especially during acylation and substitution steps.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from similar triazine structures have shown promising results against various cancer cell lines. A study highlighted the synthesis of triazine-based compounds that demonstrated selective cytotoxicity against human glioblastoma and melanoma cells, with IC50 values indicating potent activity .

Anticonvulsant Properties

In the realm of neurological research, compounds related to benzonitrile have been tested for anticonvulsant activity. The structural similarity to other effective anticonvulsants suggests potential applications in treating epilepsy and other seizure disorders .

Antiviral Applications

The antiviral potential of triazine derivatives has been explored, with studies suggesting that modifications to the benzonitrile structure could enhance efficacy against viral infections. The incorporation of specific functional groups has been linked to improved biological activity against viral pathogens .

Organic Synthesis

Benzonitrile serves as an important solvent in organic reactions due to its ability to dissolve a wide range of organic compounds without participating in chemical reactions. Its use as a solvent facilitates various synthetic pathways, including:

- Synthesis of Specialty Chemicals : Benzonitrile is utilized as a precursor for synthesizing other valuable chemicals such as bis(trifluoromethyl)diazomethane and various nitriles.

- Reagent in Chemical Reactions : It acts as a reagent in multiple organic transformations, including nucleophilic substitutions and coupling reactions.

Materials Science

The unique properties of benzonitrile derivatives make them suitable for applications in materials science:

- Polymer Chemistry : Compounds derived from benzonitrile can be used in the development of polymers with enhanced thermal stability and mechanical properties.

- Nanomaterials : Research into nanostructured materials has indicated that benzonitrile derivatives can contribute to the formation of nanoparticles with specific functionalities.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetonitrile | Simple nitrile | Widely used as a solvent; less toxic than benzonitrile. |

| Phenylacetonitrile | Cyanoaromatic | Exhibits different reactivity patterns due to additional functional groups. |

| 4-Cyanophenol | Hydroxycyano compound | Exhibits phenolic properties; used in dye manufacturing. |

| 2-Cyanobenzaldehyde | Aldehyde | Used in organic synthesis; more reactive due to aldehyde functionality. |

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily 1,3,5-triazine derivatives with variations in substituents at the 4- and 6-positions. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analog in ; †Predicted based on benzonitrile and triazine derivatives.

Physicochemical and Spectral Properties

Biological Activity

Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)-, is a complex organic compound that exhibits notable biological activity due to its structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C_{17}H_{19}N_{5}O

- Molecular Weight : 374.4 g/mol

- CAS Number : 205381-74-4

Benzonitrile has a cyano group (-C≡N) attached to an aromatic ring, contributing to its unique chemical reactivity and biological interactions. The presence of the triazine moiety enhances its pharmacological profile.

Biological Activity Overview

Benzonitrile derivatives have been studied for various biological activities, including:

- Antiviral Activity : Research indicates that compounds with a similar triazine structure exhibit significant anti-HIV activity. In vitro studies have shown that these compounds can inhibit HIV replication in infected cells, with selectivity indices indicating low cytotoxicity relative to their antiviral effects .

- Anticancer Properties : Triazine derivatives are known for their anticancer activity. Studies have demonstrated that modifications to the triazine ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzonitrile have shown promising results against glioblastoma and melanoma cells .

The biological activity of benzonitrile and its derivatives is attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral enzymes or replication processes, inhibiting the proliferation of viruses like HIV.

- Cytotoxic Effects : The presence of the triazine ring can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest.

- Metabolic Pathways : Benzonitrile is metabolized primarily through aromatic hydroxylation, which may influence its biological activity and toxicity profile.

Case Studies

- Anti-HIV Evaluation :

- Anticancer Activity :

Table 1: Biological Activity Summary of Benzonitrile Derivatives

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-HIV | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Cell cycle arrest |

Table 2: Comparative Analysis of Triazine Derivatives

| Compound Name | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Benzonitrile Derivative A | <30 | High |

| Benzonitrile Derivative B | <25 | Moderate |

| FDA-approved Anti-HIV Drug | <50 | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing triazine-linked benzonitrile derivatives, and how can reaction conditions be systematically optimized?

- Methodology : Utilize stepwise coupling reactions with intermediates such as 4-fluoro-2,6-dimethylaniline and chlorotriazine derivatives. Key parameters include temperature control (e.g., 101 °C for 4 hours), stoichiometric ratios of reagents, and solvent selection. Post-reaction purification via column chromatography or recrystallization is critical, though some intermediates may require direct use without purification .

- Data-Driven Optimization : Monitor reaction progress using HPLC or NMR to identify side products (e.g., unreacted amines or over-alkylated species). Adjust molar ratios of triazine precursors and nucleophiles to minimize byproducts.

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to characterize the amino-triazine and benzonitrile moieties in this compound?

- IR Analysis : Focus on the CN stretching vibration (~2230 cm⁻¹ for nitriles) and NH stretching (~3300–3500 cm⁻¹ for amines). Compare with reference spectra for benzonitrile derivatives .

- NMR Strategies : Use -NMR to resolve methoxy (-OCH₃) and acetyl (-COCH₃) protons (δ 3.8–4.0 ppm and δ 2.1–2.3 ppm, respectively). -NMR should confirm triazine carbons (δ 165–170 ppm) and nitrile carbons (δ 115–120 ppm) .

Q. What safety protocols are recommended for handling benzonitrile derivatives during synthesis?

- Toxicity Guidelines : Refer to AEGL-3 values (Table 2-6) for benzonitrile, which suggest a 60-minute exposure limit of 43 ppm for mice. Use fume hoods, nitrile gloves, and gas detectors. Toxicity data gaps necessitate conservative safety factors (e.g., 10× reduction in exposure limits) .

Advanced Research Questions

Q. How do adsorption properties of benzonitrile derivatives on metal surfaces (e.g., Pd, Pt) influence catalytic activity in hydrogenation reactions?

- Experimental Design : Pre-treat catalyst beds with benzonitrile or HCOOH–NEt₃ to study adsorption effects. Use ICP-OES to quantify metal leaching (e.g., Pd loss from 5.56 wt% to 5.24 wt% after reaction) and correlate with activity loss. Operando FTIR can identify adsorbed intermediates (e.g., benzylamine) .

- Mechanistic Insight : Strong adsorption of intermediates (e.g., NH-containing species) may block active sites. Compare adsorption energies via DFT calculations for Pd vs. Pt surfaces .

Q. What molecular dynamics (MD) simulations explain the temperature-dependent viscosity fluctuations observed in benzonitrile solvents?

- Simulation Approach : Model benzonitrile clusters to assess stacking conformations (e.g., benzene ring interactions) at 313 K. Track diffusion coefficients and radial distribution functions to link viscosity changes to transient molecular ordering .

- Validation : Align simulated viscosity profiles with experimental data (Figure 10 in ). Discrepancies may arise from neglected quantum effects or incomplete force fields.

Q. How can contradictions in spectroscopic and computational data for hydrogen-bonding interactions of benzonitrile be resolved?

- Case Study : Compare experimental IR shifts (e.g., CN stretching in protic solvents) with DFT-calculated hydrogen-bond strengths. For benzonitrile-H₂O systems, a blueshift in CN stretching (~10 cm⁻¹) indicates weak H-bonding, conflicting with some theoretical predictions. Use hybrid QM/MM simulations to reconcile solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.